Romazarit

Descripción

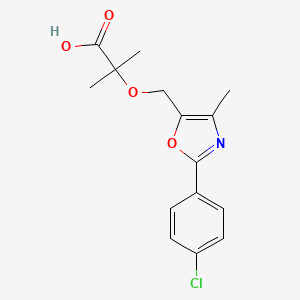

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXXSBRGLBOASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046216 | |

| Record name | Romazarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109543-76-2 | |

| Record name | Romazarit [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romazarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROMAZARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Romazarit's Mechanism of Action in Rheumatoid Arthritis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romazarit (Ro 31-3948) is an investigational disease-modifying antirheumatic drug (DMARD) that has demonstrated efficacy in preclinical models of rheumatoid arthritis (RA) and in clinical trials. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), the primary mechanism of action of this compound is not the direct inhibition of cyclooxygenase (COX) enzymes.[1] Instead, evidence points towards the modulation of interleukin-1 (IL-1) mediated inflammatory pathways, positioning it as a potential targeted therapy for RA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of Interleukin-1 Mediated Events

The central hypothesis for this compound's therapeutic effect in rheumatoid arthritis revolves around its ability to inhibit events mediated by the pro-inflammatory cytokine Interleukin-1 (IL-1).[1] While the precise molecular interaction is not fully elucidated, the functional outcome is a reduction in the downstream inflammatory cascade driven by IL-1, a key cytokine in the pathogenesis of RA. This is a significant departure from the mechanism of NSAIDs, as this compound is a very weak inhibitor of prostaglandin synthesis in vitro.[2]

The proposed mechanism suggests that this compound interferes with the IL-1 signaling pathway. In RA, IL-1, produced predominantly by macrophages and synoviocytes in the inflamed joint, binds to its receptor (IL-1R) on target cells. This binding initiates a signaling cascade involving the recruitment of adaptor proteins like MyD88 and the phosphorylation of IL-1 receptor-associated kinases (IRAKs).[3][4] This ultimately leads to the activation of transcription factors, most notably NF-κB, which translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including other cytokines, chemokines, and matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation. This compound is thought to interrupt this cascade, leading to a reduction in the inflammatory and destructive processes in the arthritic joint.

Signaling Pathway Diagram

Supporting Experimental Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

In Vitro Activity

| Assay System | Target | IC50 Value | Reference |

| Sheep Seminal Vesicle Microsomes | Prostaglandin Synthetase | 6500 µM | |

| Rat Renal Medulla Cell-free Prep. | Prostaglandin Synthetase | >300 µM |

Table 1: In Vitro Inhibitory Activity of this compound.

In Vivo Efficacy in Animal Models of Rheumatoid Arthritis

| Animal Model | Parameter Measured | This compound Dose | Outcome | Reference |

| 5-day Adjuvant Arthritis (Rat) | Hindpaw Inflammation | 30 mg/kg (minimum effective dose) | Inhibition of inflammation development | |

| 15-day Adjuvant Arthritis (Rat) | Symptoms of Arthritis | 25 mg/kg (minimum effective dose) | Dose-related improvements in all symptoms | |

| Collagen Arthritis (Rat) | Inflammatory & Bony Changes | 20-250 mg/kg | Dose-dependent reduction | |

| Collagen Arthritis (Rat) | Anti-collagen Antibody Titers | Up to 250 mg/kg | No significant effect (except at the highest dose) | |

| Collagen Arthritis (Rat) | Collagenase & PGE2 Production | Not specified | Reduced production in cultures of talus bones |

Table 2: Efficacy of this compound in Preclinical Models of Rheumatoid Arthritis.

Clinical Trial Data in Rheumatoid Arthritis

| Study Design | Patient Population | This compound Dosage | Primary Outcome Measure | Key Findings | Reference |

| Double-blind, Placebo-controlled (up to 24 weeks) | 224 patients with RA | 200 mg or 450 mg every 12h | Ritchie Index (RI) | - Significantly better than placebo in improving RI.- Effect was concentration-dependent and describable by an Emax model. |

Table 3: Summary of Clinical Trial Results for this compound in Rheumatoid Arthritis.

Experimental Protocols

Adjuvant-Induced Arthritis in Rats

This model is widely used to screen for potential anti-arthritic drugs.

Workflow Diagram:

Detailed Methodology:

-

Animals: Male Lewis rats (or other susceptible strains) are typically used.

-

Induction of Arthritis: A single intradermal injection of 100 µL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis suspended in mineral oil, is administered at the base of the tail on day 0.

-

Treatment: Animals are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 25, 50, 100 mg/kg) daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs (therapeutic protocol). The control group receives the vehicle.

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is graded daily on a scale of 0 to 4, based on the degree of erythema, swelling, and ankylosis.

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals to quantify inflammation.

-

Histopathology: At the end of the study, animals are euthanized, and the hind paws are collected, decalcified, and processed for histological examination. Sections are stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and cartilage and bone erosion.

-

Biomarker Analysis: Blood samples are collected to measure levels of systemic inflammatory markers such as acute phase proteins (e.g., seromucoid, haptoglobulin).

-

Collagen-Induced Arthritis in Rats

This model is considered to have pathological features more similar to human RA.

Workflow Diagram:

Detailed Methodology:

-

Animals: DBA/1 mice or Lewis rats are commonly used susceptible strains.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Animals are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster Immunization (Day 7 or 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment: this compound or vehicle is administered daily, typically starting before the onset of clinical arthritis.

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis development and severity are monitored and scored as described for the adjuvant-induced arthritis model.

-

Histopathology: Joint tissues are processed for histological evaluation of inflammation and joint destruction.

-

Antibody Titer Measurement: Serum levels of anti-type II collagen antibodies are quantified by ELISA to assess the humoral immune response to collagen.

-

In Vitro T-Cell Proliferation Assay

This assay assesses the effect of a compound on T-cell activation and proliferation.

Workflow Diagram:

References

- 1. This compound: a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologic properties of this compound (Ro 31-3948), a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IRAK1 and IRAK4 promote phosphorylation, ubiquitination, and degradation of MyD88 adaptor-like (Mal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

Romazarit (Ro 31-3948): A Technical Deep Dive into its Discovery, Development, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romazarit (Ro 31-3948) emerged as a promising disease-modifying antirheumatic drug (DMARD) with a novel mechanism of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and eventual withdrawal of this compound. It details the experimental protocols employed in its evaluation, presents quantitative data from key studies in structured tables, and visualizes its proposed mechanism of action through signaling pathway diagrams. While showing efficacy in animal models and early clinical trials for rheumatoid arthritis, its development was ultimately halted due to toxicity concerns. This document serves as a detailed case study for researchers in rheumatology and drug development, highlighting the challenges inherent in bringing new therapies to market.

Introduction

This compound, with the laboratory code Ro 31-3948, is a substituted heterocyclic alkoxypropionic acid.[1] It was developed by Hoffmann-La Roche in the late 1980s and early 1990s as a potential treatment for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2] Unlike conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound was designed to modulate the underlying disease process.[1] Its proposed mechanism centered on the inhibition of interleukin-1 (IL-1) mediated events, a key cytokine implicated in the inflammatory cascade of RA.[1]

Preclinical Development

This compound underwent extensive preclinical evaluation in various animal models of arthritis to assess its anti-inflammatory and disease-modifying potential. The primary models used were adjuvant-induced arthritis and collagen-induced arthritis in rats, which mimic key pathological features of human rheumatoid arthritis.

Efficacy in Animal Models

Adjuvant-Induced Arthritis (AIA) in Rats:

In the developing adjuvant arthritis model in rats, this compound demonstrated a dose-dependent inhibition of hindpaw inflammation. It also significantly reduced plasma levels of acute-phase reactants, seromucoid, and haptoglobulin, indicating a systemic anti-inflammatory effect. Notably, its efficacy was independent of the pituitary/adrenal axis, as it was equally effective in adrenalectomized animals.

Collagen-Induced Arthritis (CIA) in Rats:

In the rat collagen arthritis model, this compound produced a dose-dependent reduction in both the inflammatory and bone-related changes associated with the disease. This effect was achieved without a significant impact on anti-collagen antibody titers, except at the highest dose tested, suggesting a primary effect on the inflammatory response rather than the initial autoimmune trigger.

| Preclinical Model | Species | Key Parameters Assessed | Dosing Regimen | Key Findings | Reference |

| 5-Day Adjuvant Arthritis | Rat | Hindpaw inflammation, Acute phase reactants (seromucoid, haptoglobulin) | Oral | Minimum effective dose of 30 mg/kg for inhibiting hindpaw inflammation. Significant reduction in acute phase reactants. | |

| 15-Day Adjuvant Arthritis | Rat | Symptoms of arthritis | Oral | Dose-related improvements in all arthritis symptoms with a minimum effective dose of 25 mg/kg. | |

| Collagen Arthritis | Rat | Inflammatory and bony changes, Anti-collagen antibody titers | Oral (20-250 mg/kg) | Dose-dependent reduction in inflammatory and bony changes. No significant effect on antibody titers (except at the highest dose). | |

| In Vitro Prostaglandin Synthetase Activity | Sheep Seminal Vesicle | IC50 | In Vitro | Very weak inhibition with an IC50 of 6500 µM. | |

| In Vitro Prostaglandin Synthetase Activity | Rat Renal Medulla | IC50 | In Vitro | Very weak inhibition with an IC50 > 300 µM. |

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) Protocol (General):

AIA is typically induced in susceptible rat strains by a single intradermal injection of Mycobacterium tuberculosis or a similar mycobacterial preparation emulsified in mineral oil (Freund's Complete Adjuvant) into the footpad or base of the tail. This induces a primary inflammatory response at the injection site, followed by a secondary, systemic polyarthritis that develops approximately 10-14 days later. Disease severity is assessed by measuring paw volume (plethysmometry), clinical scoring of joint inflammation, and histological examination of the joints for signs of synovitis, pannus formation, and bone erosion. Body weight and levels of systemic inflammatory markers are also monitored.

Collagen-Induced Arthritis (CIA) Protocol (General):

CIA is induced in susceptible rodent strains by immunization with type II collagen, a major protein component of articular cartilage, emulsified in an adjuvant (typically Freund's Complete or Incomplete Adjuvant). A primary immunization is followed by a booster immunization 1 to 3 weeks later. This leads to the development of an autoimmune polyarthritis that shares many immunological and pathological features with human RA. Disease progression is monitored by clinical scoring of paw swelling and erythema, measurement of paw thickness, and radiographic and histological assessment of joint damage.

Clinical Development

Following promising preclinical results, this compound advanced to clinical trials in patients with rheumatoid arthritis.

Clinical Efficacy

A double-blind, placebo-controlled study was conducted in 224 patients with RA recruited from 11 centers. Patients were treated with either placebo or this compound at doses of 200 mg or 450 mg every 12 hours for up to 24 weeks. The primary measure of disease activity was the Ritchie Index (RI), a graded assessment of joint tenderness.

The study demonstrated that this compound was significantly better than placebo at improving the Ritchie Index in patients with RA. A population pharmacokinetic-pharmacodynamic model suggested that the effect of this compound was on the rate of disease progression and that plasma concentration was a better predictor of response than the administered dose.

| Clinical Trial | Patient Population | Treatment Arms | Duration | Primary Endpoint | Key Findings | Reference |

| Double-blind, Placebo-controlled | 224 patients with Rheumatoid Arthritis | - Placebo- this compound 200 mg every 12h- this compound 450 mg every 12h | Up to 24 weeks | Ritchie Index (RI) | This compound was significantly better than placebo in improving the Ritchie Index. |

Mechanism of Action

This compound's mechanism of action was a key area of investigation, as it did not operate through the COX inhibition pathway typical of NSAIDs. In vitro studies showed it to be an extremely weak inhibitor of prostaglandin synthetase.

The primary proposed mechanism was the inhibition of interleukin-1 (IL-1) mediated events . IL-1 is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis by stimulating the production of other inflammatory mediators, promoting cartilage degradation, and enhancing bone resorption. By interfering with the IL-1 signaling pathway, this compound was thought to exert its disease-modifying effects. The precise molecular target of this compound within the IL-1 signaling cascade was not fully elucidated in the available literature.

Withdrawal and Toxicological Profile

Despite its promising efficacy profile, the development of this compound was discontinued. The withdrawal was attributed to its toxicity profile. While specific details of the adverse events leading to its discontinuation are not extensively documented in readily available literature, it is known that hepatotoxicity (liver damage) is a common reason for the withdrawal of drugs from the market. For this compound, it was noted that in comparison to a structurally similar compound, clobuzarit, hepatic changes such as increases in catalase and peroxisome proliferation-associated protein were markedly less with this compound, suggesting that liver toxicity was a concern for this class of compounds.

Conclusion

This compound (Ro 31-3948) represented a significant effort to develop a novel, non-COX-inhibiting DMARD for the treatment of rheumatoid arthritis. Its unique proposed mechanism of action, targeting the IL-1 signaling pathway, offered the potential for true disease modification. Preclinical studies robustly demonstrated its efficacy in established animal models of arthritis, and early clinical data in RA patients were encouraging. However, the ultimate discontinuation of its development due to toxicity underscores the critical importance of a favorable safety profile in the successful translation of a promising therapeutic candidate from the laboratory to the clinic. The story of this compound serves as a valuable case study in the complexities and challenges of pharmaceutical research and development, particularly in the field of chronic inflammatory diseases.

References

In Vitro Anti-Inflammatory Properties of Romazarit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romazarit (Ro 31-3948) is a potential disease-modifying antirheumatic drug (DMARD) that has demonstrated anti-inflammatory properties in various in vitro models. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's primary mechanism of action does not appear to involve the direct inhibition of cyclooxygenase (COX) enzymes. Instead, evidence points towards its ability to modulate key inflammatory mediators, including interleukin-1 (IL-1) and enzymes involved in tissue degradation such as collagenase. This technical guide provides a comprehensive overview of the available in vitro data on this compound's anti-inflammatory effects, including detailed experimental protocols and a summary of quantitative findings. Furthermore, it explores the potential signaling pathways that may be modulated by this compound.

Introduction

Chronic inflammatory diseases, such as rheumatoid arthritis, are characterized by a dysregulated immune response leading to persistent inflammation and tissue damage. A key therapeutic strategy involves the development of DMARDs that can modify the underlying disease processes. This compound, a 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid, has been investigated for its potential as a DMARD. This document serves as a technical resource for researchers, summarizing the in vitro studies that have elucidated the anti-inflammatory properties of this compound.

Quantitative Data on Anti-Inflammatory Activities

The following table summarizes the quantitative data from in vitro studies on this compound's anti-inflammatory effects.

| Assay Target | Cell/System Type | Key Findings | IC50 Value | Reference |

| Prostaglandin Synthetase (COX) | Sheep Seminal Vesicle (cell-free) | Weak inhibition | 6500 µM | [1] |

| Prostaglandin Synthetase (COX) | Rat Renal Medulla (cell-free) | Very weak inhibition | >300 µM | [1] |

| Interleukin-1 (IL-1) Mediated Events | In vitro cell models | Inhibition observed | Not Reported | |

| Collagenase Production | Cultures of talus bones from rats with collagen arthritis | Reduction in production | Not Reported | [1] |

| Prostaglandin E2 (PGE2) Production | Cultures of talus bones from rats with collagen arthritis | Reduction in production | Not Reported | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard techniques used in the field and are intended to be representative of the methods likely employed in the original studies of this compound.

Prostaglandin Synthetase (Cyclooxygenase) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of cyclooxygenase (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.

Materials:

-

Sheep seminal vesicle microsomes or rat renal medulla microsomes (as a source of COX enzymes)

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin or other known NSAID (positive control)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Protocol:

-

Prepare a reaction mixture containing the reaction buffer and the COX enzyme source.

-

Add various concentrations of this compound or the positive control to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

-

Measure the concentration of PGE2 produced in each sample using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Inhibition of Interleukin-1 (IL-1) Mediated Events

This is a general term for assays that measure the downstream effects of IL-1 signaling. A common method is to measure IL-1-induced production of other pro-inflammatory mediators, such as IL-6 or PGE2, from target cells.

Materials:

-

Human synovial fibroblasts or a similar IL-1 responsive cell line

-

Recombinant human IL-1β

-

This compound (test compound)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kits for IL-6 and PGE2

Protocol:

-

Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a sub-maximal concentration of IL-1β. Include a non-stimulated control and an IL-1β stimulated control without the test compound.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and PGE2 in the supernatants using specific ELISA kits.

-

Determine the dose-dependent inhibitory effect of this compound on IL-1-induced mediator production.

Collagenase Production Assay

This assay measures the ability of a compound to inhibit the production of collagenase (a type of matrix metalloproteinase, MMP) from cells, often stimulated with an inflammatory agent.

Materials:

-

Primary chondrocytes or synovial fibroblasts isolated from joint tissue

-

Lipopolysaccharide (LPS) or IL-1β (as a stimulant)

-

This compound (test compound)

-

Cell culture medium

-

Collagenase activity assay kit or ELISA for a specific collagenase (e.g., MMP-1 or MMP-13)

Protocol:

-

Culture the primary cells in appropriate medium.

-

Treat the cells with various concentrations of this compound in the presence or absence of a stimulant (LPS or IL-1β).

-

Incubate for 24-72 hours.

-

Collect the cell culture supernatants.

-

Measure the amount of active collagenase in the supernatant using a commercially available activity assay kit or measure the total collagenase protein level by ELISA.

-

Assess the effect of this compound on both basal and stimulated collagenase production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and the general workflow of the in vitro experiments described.

References

Romazarit's Effect on Interleukin-1 Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the publicly available information on Romazarit (Ro 31-3948) and its interaction with the interleukin-1 (IL-1) signaling pathway. Despite extensive searches, specific quantitative data (e.g., IC50 values) and detailed experimental protocols from primary studies involving this compound's direct effects on IL-1 signaling were not found in the accessible literature. The information presented herein is based on early preclinical reports and general knowledge of IL-1 signaling and relevant in vitro assays.

Executive Summary

This compound (also known as Ro 31-3948) is an investigational disease-modifying antirheumatic drug (DMARD) that has shown potential in preclinical models of chronic inflammation. A key aspect of its mechanism of action is the reported inhibition of interleukin-1 (IL-1) mediated events in vitro. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not appear to inhibit cyclooxygenase enzymes. This guide provides a comprehensive overview of the known information regarding this compound's effects on the IL-1 signaling pathway, contextualized with established knowledge of IL-1 biology. It also outlines plausible experimental methodologies that could be used to further elucidate its mechanism of action.

Introduction to this compound

This compound, with the chemical name 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid, was developed as a potential treatment for rheumatoid arthritis. Early studies indicated its efficacy in animal models of chronic inflammation, such as adjuvant-induced and type II collagen-induced arthritis in rats. A distinguishing feature of this compound is its ability to reduce inflammation and normalize biochemical markers associated with the inflammatory response, an effect not typically observed with classical NSAIDs.

The Interleukin-1 (IL-1) Signaling Pathway

Interleukin-1 is a potent pro-inflammatory cytokine that plays a critical role in the pathogenesis of numerous inflammatory diseases. The IL-1 family consists of several members, with IL-1α and IL-1β being the most well-characterized agonists. The canonical IL-1 signaling pathway is initiated by the binding of IL-1 to its primary receptor, the IL-1 receptor type 1 (IL-1R1).

Canonical IL-1 Signaling Pathway

The binding of IL-1α or IL-1β to IL-1R1 induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). This heterodimerization brings the intracellular Toll-interleukin 1 receptor (TIR) domains of both proteins into close proximity, initiating a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins such as MyD88 and subsequent activation of IRAK kinases, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of a wide range of pro-inflammatory genes, including those for other cytokines, chemokines, and matrix metalloproteinases.

This compound's Effect on IL-1 Signaling: Available Data

Publicly available literature states that this compound causes an "inhibition of interleukin-1-mediated events in vitro". This suggests that this compound interferes with the downstream consequences of IL-1 receptor activation. However, specific details regarding the nature of this inhibition are scarce.

Quantitative Data Summary

As of the latest literature search, no specific quantitative data, such as IC50 values for the inhibition of IL-1-induced responses by this compound, have been published in accessible scientific journals. The table below is a template illustrating the type of data that would be necessary to fully characterize the in vitro activity of this compound on IL-1 signaling.

| Assay Type | Cell Line | IL-1-induced Endpoint | This compound IC50 (µM) | Reference |

| Cytokine Production | Human Synovial Fibroblasts | IL-6 Release | Data Not Available | N/A |

| Prostaglandin Synthesis | Chondrocytes | PGE2 Production | Data Not Available | N/A |

| Matrix Metalloproteinase | Fibroblasts | MMP-13 Expression | Data Not Available | N/A |

| Reporter Gene Assay | HEK293T (IL-1R1 transfected) | NF-κB Luciferase Activity | Data Not Available | N/A |

Plausible Experimental Protocols for Assessing this compound's Effect on IL-1 Signaling

To rigorously determine the effect of this compound on the IL-1 signaling pathway, a series of in vitro experiments would be required. The following are detailed, hypothetical protocols that could be employed.

Inhibition of IL-1-induced Cytokine Production

Objective: To determine if this compound can inhibit the production of secondary pro-inflammatory cytokines, such as IL-6 or IL-8, in response to IL-1 stimulation.

Methodology:

-

Cell Culture: Human synovial fibroblasts or a similar relevant cell line are cultured to sub-confluence in 96-well plates.

-

Pre-treatment: Cells are pre-incubated with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control for 1-2 hours.

-

Stimulation: Recombinant human IL-1β (e.g., at a final concentration of 1 ng/mL) is added to the wells to stimulate the cells. A set of wells remains unstimulated as a negative control.

-

Incubation: The plates are incubated for 18-24 hours to allow for cytokine production and secretion.

-

Quantification: The cell culture supernatant is collected, and the concentration of the target cytokine (e.g., IL-6) is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value for this compound is calculated by plotting the percentage of inhibition of IL-6 production against the log concentration of this compound.

Assessment of NF-κB and AP-1 Activation

Objective: To investigate if this compound's inhibitory action occurs at the level of key transcription factor activation downstream of the IL-1 receptor.

Methodology:

-

Cell Line and Transfection: A cell line such as HEK293T is co-transfected with plasmids encoding for the IL-1R1 and a reporter construct, typically a luciferase gene under the control of an NF-κB or AP-1 responsive promoter.

-

Plating: Transfected cells are plated in 96-well plates.

-

Pre-treatment and Stimulation: As described in section 5.1, cells are pre-treated with this compound followed by stimulation with IL-1β.

-

Incubation: The cells are incubated for a shorter duration, typically 6-8 hours, which is sufficient for reporter gene expression.

-

Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the transcription factor, is measured using a luminometer.

-

Data Analysis: The IC50 value is determined from the dose-response curve of this compound's inhibition of luciferase activity.

Conclusion

The available evidence, though limited, suggests that this compound's anti-inflammatory properties may be, at least in part, attributable to its ability to inhibit IL-1 signaling. This positions it as a potentially interesting molecule with a mechanism of action distinct from traditional NSAIDs. However, a thorough understanding of its therapeutic potential requires a more detailed characterization of its molecular mechanism. The experimental protocols outlined in this guide provide a framework for such an investigation, which would be crucial for any further development of this compound or similar compounds. The lack of publicly available, detailed primary research data remains a significant gap in the scientific understanding of this compound.

An In-depth Technical Guide to the Synthesis of 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process involving the construction of a substituted oxazole core, followed by etherification and final hydrolysis to yield the target carboxylic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Retrosynthetic Analysis and Overall Strategy

The synthesis of the target molecule can be conceptually broken down into three key stages. The retrosynthetic analysis, depicted below, illustrates the disconnection of the target molecule into readily accessible starting materials.

The forward synthesis strategy based on this analysis is as follows:

-

Oxazole Core Synthesis: Construction of the 2-(4-chlorophenyl)-4-methyl-5-oxazole ring system via a modified Robinson-Gabriel synthesis, followed by reduction to install the key hydroxymethyl functional group.

-

Etherification: Coupling of the oxazole alcohol with an ester of 2-bromo-2-methylpropionic acid through a Williamson ether synthesis.

-

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.

Detailed Synthesis Pathway

The overall synthetic pathway is depicted in the following diagram:

Step 1: Synthesis of the Oxazole Core

The synthesis of the key intermediate, 2-(4-chlorophenyl)-4-methyl-5-hydroxymethyloxazole, is achieved in three stages starting from commercially available materials.

This step involves the acylation of an α-amino ketone.

-

Experimental Protocol:

-

To a solution of ethyl 3-amino-2-oxobutanoate hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of 4-chlorobenzoyl chloride (1.05 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization from ethanol.

-

This is a classic Robinson-Gabriel cyclodehydration to form the oxazole ring.[1][2]

-

Experimental Protocol:

-

Add ethyl 2-(4-chlorobenzamido)-3-oxobutanoate (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C with stirring.

-

Allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purification can be achieved by column chromatography on silica gel.

-

The ester is reduced to the corresponding alcohol.

-

Experimental Protocol:

-

To a suspension of lithium aluminium hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate (1.0 eq) in THF dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the desired alcohol.

-

| Step | Product | Starting Materials | Reagents/Solvents | Typical Yield (%) |

| 1.1 | Ethyl 2-(4-chlorobenzamido)-3-oxobutanoate | 4-chlorobenzoyl chloride, Ethyl 3-amino-2-oxobutanoate | DCM, Triethylamine | 85-95 |

| 1.2 | Ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate | Ethyl 2-(4-chlorobenzamido)-3-oxobutanoate | Conc. H₂SO₄ | 70-80 |

| 1.3 | 2-(4-chlorophenyl)-4-methyl-5-hydroxymethyloxazole | Ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate | LiAlH₄, THF | 80-90 |

Table 1: Summary of Oxazole Core Synthesis

Step 2: Williamson Ether Synthesis

This step forms the ether linkage between the oxazole core and the propionic acid moiety.[3][4][5]

-

Experimental Protocol:

-

To a solution of 2-(4-chlorophenyl)-4-methyl-5-hydroxymethyloxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of ethyl 2-bromo-2-methylpropanoate (1.1 eq) in DMF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography.

-

| Product | Starting Materials | Reagents/Solvents | Typical Yield (%) |

| Ethyl 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropanoate | 2-(4-chlorophenyl)-4-methyl-5-hydroxymethyloxazole, Ethyl 2-bromo-2-methylpropanoate | NaH, DMF | 60-75 |

Table 2: Summary of Williamson Ether Synthesis

Step 3: Hydrolysis to the Final Product

The final step is the saponification of the ester to the carboxylic acid.

-

Experimental Protocol:

-

To a solution of ethyl 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropanoate (1.0 eq) in a 1:1 mixture of THF and water, add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the final product. The product can be further purified by recrystallization.

-

| Product | Starting Material | Reagents/Solvents | Typical Yield (%) |

| 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid | Ethyl 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropanoate | LiOH·H₂O, THF/H₂O | 85-95 |

Table 3: Summary of Final Hydrolysis Step

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental stages.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid. The strategy relies on well-established and high-yielding reactions, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The provided protocols offer a solid foundation for researchers to undertake the synthesis of this and related compounds for further investigation in drug discovery and development programs. Careful optimization of reaction conditions and purification procedures will be key to maximizing the overall yield and purity of the final product.

References

Romazarit: A Technical Whitepaper on its Potential as a Non-NSAID Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romazarit (Ro 31-3948) is a novel compound that has demonstrated significant potential as a disease-modifying antirheumatic drug (DMARD). Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's primary mechanism of action is not the direct inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this compound's anti-inflammatory properties, with a focus on its distinct mechanism of action, efficacy in established inflammatory models, and its effects on key signaling pathways and cellular responses.

Introduction

Rheumatoid arthritis (RA) and other chronic inflammatory diseases are characterized by persistent inflammation leading to tissue damage and loss of function. While NSAIDs are widely used to manage the symptoms of inflammation, they are associated with significant gastrointestinal and cardiovascular side effects, and they do not typically alter the course of the underlying disease. This has driven the search for novel anti-inflammatory agents with different mechanisms of action and a more favorable safety profile. This compound has emerged as a promising candidate in this area, exhibiting efficacy in chronic inflammatory models without the hallmark characteristics of NSAIDs.

Preclinical Pharmacology

Efficacy in Animal Models of Chronic Inflammation

This compound has been evaluated in two key animal models of chronic inflammation that mimic aspects of human rheumatoid arthritis: adjuvant-induced arthritis and collagen-induced arthritis in rats.

-

Adjuvant-Induced Arthritis (AIA): In a 5-day AIA model, this compound inhibited the development of hindpaw inflammation with a minimum effective dose of 30 mg/kg.[1] When the study was extended to 15 days, a dose-related improvement in all symptoms of arthritis was observed, with a minimum effective dose of 25 mg/kg.[1] Notably, this compound also significantly reduced plasma levels of the acute-phase reactants seromucoid and haptoglobulin, indicating a systemic anti-inflammatory effect.[1] Its efficacy in adrenalectomized animals suggests that its mechanism is independent of the pituitary/adrenal axis.[1]

-

Collagen-Induced Arthritis (CIA): In the rat CIA model, this compound produced a dose-dependent reduction in both inflammatory and bony changes at doses ranging from 20 to 250 mg/kg.[1] This effect was achieved without a significant impact on anti-collagen antibody titers, except at the highest dose, suggesting its primary action is on the inflammatory response rather than the initial autoimmune trigger.

In stark contrast to its effects on chronic inflammation, this compound showed little to no activity in models of acute inflammation, such as rabbit skin edema, carrageenan pleurisy, or UV-induced erythema. This further distinguishes it from traditional NSAIDs.

Mechanism of Action: Beyond Cyclooxygenase Inhibition

A defining feature of this compound is its weak activity against prostaglandin synthetase (cyclooxygenase).

| Enzyme Source | IC50 (µM) |

| Sheep Seminal Vesicle | 6500 |

| Rat Renal Medulla | >300 |

| Table 1: In Vitro Inhibition of Prostaglandin Synthetase by this compound |

This weak inhibition of COX enzymes confirms that this compound's anti-inflammatory effects are not primarily mediated through the blockade of prostaglandin synthesis, a key characteristic of NSAIDs.

Effects on Inflammatory Mediators and Cellular Processes

The primary mechanism of this compound's anti-inflammatory action appears to be the inhibition of interleukin-1 (IL-1) mediated events . IL-1 is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis by inducing the expression of other inflammatory mediators and driving tissue destruction.

While the precise molecular targets of this compound within the IL-1 signaling cascade have not been fully elucidated in the available literature, it is known to reduce the production of key downstream effectors of inflammation:

-

Collagenase: this compound reduced collagenase production in cultures of talus bones taken from rats with collagen arthritis.

-

Prostaglandin E2 (PGE2): In the same ex vivo model, this compound also decreased the production of PGE2. It is important to note that this reduction in PGE2 is likely a consequence of inhibiting upstream inflammatory signaling (i.e., IL-1 pathway) rather than direct COX inhibition.

The inhibition of IL-1 signaling by this compound suggests a potential impact on the downstream Nuclear Factor-kappa B (NF-κB) pathway , a critical transcription factor in the inflammatory response.

Clinical Efficacy in Rheumatoid Arthritis

A double-blind, placebo-controlled study involving 224 patients with rheumatoid arthritis demonstrated the clinical efficacy of this compound.

| Treatment Group | Dose | Duration | Outcome Measure | Result |

| This compound | 200 mg or 450 mg every 12h | 24 weeks | Ritchie Index (RI) | Significantly better than placebo in improving RI |

| Placebo | N/A | 24 weeks | Ritchie Index (RI) | - |

| Table 2: Summary of this compound Clinical Trial in Rheumatoid Arthritis |

A population pharmacokinetic-dynamic model suggested that this compound's effect was on the rate of disease progression and that plasma concentration was a better predictor of response than the administered dose.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

-

Induction: Arthritis is induced in susceptible rat strains by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.

-

Treatment: this compound or vehicle is administered orally at specified doses for a defined period (e.g., 5 or 15 days).

-

Assessment: The primary endpoint is the measurement of hind paw inflammation (edema) using a plethysmometer. Secondary endpoints can include scoring of arthritis severity in multiple joints, measurement of body weight, and analysis of plasma acute-phase proteins (e.g., seromucoid, haptoglobulin).

Collagen-Induced Arthritis (CIA) in Rats

-

Induction: Rats are immunized with an emulsion of native type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant). A booster immunization is typically given after a set period (e.g., 7 days).

-

Treatment: Oral administration of this compound or vehicle commences at a specified time relative to immunization.

-

Assessment: Clinical signs of arthritis are scored regularly. At the end of the study, histological analysis of the joints can be performed to assess inflammation and bone erosion. Serum levels of anti-collagen antibodies can also be measured.

Ex Vivo Collagenase and PGE2 Production

-

Tissue Culture: Talus bones are excised from rats with established collagen-induced arthritis.

-

Treatment: The bones are cultured in the presence or absence of varying concentrations of this compound.

-

Analysis: After a defined incubation period, the culture medium is collected. Collagenase activity is measured using a suitable substrate (e.g., radiolabeled collagen). PGE2 levels are quantified using a specific immunoassay (e.g., ELISA or RIA).

Safety and Tolerability

In both acute and chronic preclinical studies, this compound displayed no ulcerogenic potential, a significant advantage over traditional NSAIDs. Furthermore, when compared to the structurally similar compound clobuzarit, this compound showed markedly fewer hepatic changes, such as increases in catalase and peroxisome proliferation-associated proteins.

Conclusion

This compound represents a promising non-NSAID anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of IL-1-mediated events. Its efficacy in preclinical models of chronic inflammation, coupled with a favorable safety profile regarding gastrointestinal and hepatic effects, warrants further investigation. The clinical data in rheumatoid arthritis patients, although limited, is encouraging and supports its potential as a disease-modifying therapy. Future research should focus on elucidating the precise molecular targets of this compound within the IL-1 signaling pathway and further defining its clinical utility in a broader range of inflammatory conditions.

References

Preclinical Profile of Romazarit: A Novel Modulator of Chronic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Romazarit (Ro 31-3948) is an investigational compound that has demonstrated significant potential as a disease-modifying antirheumatic drug (DMARD) in preclinical models of chronic inflammation. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit cyclooxygenase and is inactive in acute inflammation models.[1][2] Its primary mechanism of action is believed to be the inhibition of interleukin-1 (IL-1) mediated events, a key cytokine pathway in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis.[1] This document provides a comprehensive overview of the preclinical data on this compound, focusing on its efficacy in animal models, proposed mechanism of action, and effects on inflammatory mediators.

In Vivo Efficacy in Chronic Inflammation Models

This compound has been evaluated in well-established rat models of chronic inflammation: adjuvant-induced arthritis (AIA) and type II collagen-induced arthritis (CIA). In both models, this compound demonstrated a dose-dependent reduction in the clinical and pathological signs of arthritis.

Adjuvant-Induced Arthritis (AIA) in Rats

In the AIA model, this compound effectively suppressed the development of hind paw inflammation.[2] Treatment with this compound also led to a significant reduction in plasma levels of acute-phase reactants, specifically seromucoid and haptoglobulin, indicating a systemic anti-inflammatory effect.[2]

Type II Collagen-Induced Arthritis (CIA) in Rats

In the CIA model, this compound demonstrated a dose-dependent reduction in both inflammatory and bone-related damage. This suggests a potential for this compound to not only manage inflammation but also to protect against the structural joint damage characteristic of rheumatoid arthritis.

Table 1: Summary of this compound Efficacy in Rat Models of Chronic Inflammation

| Model | Species | Key Parameters Assessed | This compound Dose Range | Observed Effects | Citation |

| Adjuvant-Induced Arthritis (AIA) | Rat | Hind Paw Inflammation, Acute Phase Reactants (Seromucoid, Haptoglobulin) | Minimum effective dose: 25-30 mg/kg | Inhibition of hind paw inflammation; Significant reduction in seromucoid and haptoglobulin levels. | |

| Type II Collagen-Induced Arthritis (CIA) | Rat | Inflammatory Changes, Bony Changes | 20-250 mg/kg | Dose-dependent reduction in inflammatory and bony changes. |

In Vitro Mechanistic Studies

Effect on Inflammatory Mediators

This compound's anti-inflammatory properties are further supported by in vitro studies. In cultures of talus bones from rats with collagen arthritis, this compound reduced the production of collagenase and prostaglandin E2 (PGE2). Notably, this compound is an extremely weak inhibitor of prostaglandin synthetase activity, with high IC50 values in both sheep seminal vesicle (6500 µM) and rat renal medulla (>300 µM) preparations. This distinguishes it from NSAIDs and suggests a different mechanism of action.

Table 2: In Vitro Effects of this compound on Inflammatory Mediators

| System | Mediator | Effect of this compound | IC50 | Citation |

| Cultured Talus Bones (from CIA rats) | Collagenase | Reduction in production | Not Reported | |

| Cultured Talus Bones (from CIA rats) | Prostaglandin E2 (PGE2) | Reduction in production | Not Reported | |

| Sheep Seminal Vesicle (cell-free) | Prostaglandin Synthetase | Very weak inhibition | 6500 µM | |

| Rat Renal Medulla (cell-free) | Prostaglandin Synthetase | Very weak inhibition | >300 µM |

Mechanism of Action: Inhibition of Interleukin-1 (IL-1) Signaling

The primary mechanism of action of this compound is attributed to the inhibition of IL-1-mediated events. IL-1 is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis and other chronic inflammatory diseases. It stimulates the production of other inflammatory mediators, such as PGE2 and matrix metalloproteinases (including collagenase), and contributes to cartilage and bone destruction.

While the precise molecular target of this compound within the IL-1 signaling pathway has not been fully elucidated in the available literature, its ability to counteract IL-1-driven processes is a key feature of its preclinical profile.

Caption: Proposed Mechanism of this compound via Inhibition of IL-1 Signaling.

Inferred Effects on T-Cell and B-Cell Function

While direct studies on this compound's effects on T-cell and B-cell subpopulations are not available, its mechanism of inhibiting IL-1 suggests indirect modulatory effects. IL-1 is known to augment the activation and proliferation of both T and B lymphocytes. By blocking IL-1 signaling, this compound could potentially attenuate aberrant lymphocyte responses that contribute to the pathogenesis of autoimmune diseases like rheumatoid arthritis. Further investigation is required to confirm these inferred effects.

Caption: Inferred Downstream Effects of this compound on Lymphocytes.

Experimental Protocols

Detailed protocols for the preclinical evaluation of this compound are based on standard methodologies for inducing and assessing arthritis in rats.

Adjuvant-Induced Arthritis (AIA) in Rats

-

Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis) by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad or base of the tail.

-

Treatment: this compound is administered orally, typically starting on the day of or a few days after adjuvant injection and continuing for the duration of the study (e.g., 15 days).

-

Assessments:

-

Paw Volume: Measured periodically using a plethysmometer to quantify inflammation.

-

Arthritis Score: Clinical scoring of paw swelling and erythema.

-

Biochemical Markers: Blood samples are collected to measure levels of acute-phase proteins such as seromucoid and haptoglobulin.

-

Type II Collagen-Induced Arthritis (CIA) in Rats

-

Induction: Rats are immunized with an emulsion of purified type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant). A booster immunization is typically given 7-21 days after the primary immunization.

-

Treatment: Oral administration of this compound is initiated before or at the onset of clinical signs of arthritis and continues for a defined period.

-

Assessments:

-

Clinical Signs: Monitoring of paw swelling, erythema, and joint mobility.

-

Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage damage, and bone erosion.

-

Radiography: X-rays of the paws can be taken to evaluate bone and joint integrity.

-

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

Safety and Tolerability

Preclinical studies indicate a favorable safety profile for this compound. It displayed no ulcerogenic potential in both acute and chronic tests. In comparison to the structurally similar compound clobuzarit, this compound showed markedly fewer hepatic changes, such as increases in catalase and peroxisome proliferation-associated proteins.

Conclusion

The preclinical data for this compound strongly support its potential as a novel DMARD for the treatment of chronic inflammatory conditions like rheumatoid arthritis. Its efficacy in relevant animal models, coupled with a unique mechanism of action centered on the inhibition of IL-1 signaling and a favorable safety profile, make it a compelling candidate for further clinical development. Future research should focus on elucidating the precise molecular target of this compound within the IL-1 pathway and directly evaluating its effects on T-cell and B-cell function to further characterize its immunomodulatory properties.

References

Romazarit and Its Impact on Acute Phase Proteins in Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romazarit (Ro 31-3948) is a potential disease-modifying antirheumatic drug (DMARD) that has been investigated for its anti-inflammatory properties. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's mechanism of action is not dependent on the inhibition of the cyclooxygenase (COX) enzyme.[1] Preclinical studies have suggested that this compound's therapeutic effects in chronic inflammatory conditions, such as rheumatoid arthritis, are associated with the normalization of elevated acute phase protein levels.[1] This technical guide provides a comprehensive overview of the available data on this compound's impact on acute phase proteins, its proposed mechanism of action, and relevant experimental methodologies.

Impact on Acute Phase Proteins: Preclinical Evidence

To date, the most specific information regarding this compound's effect on acute phase proteins comes from preclinical studies in animal models of arthritis. Research in rat models of adjuvant-induced and collagen-induced arthritis has demonstrated that oral administration of this compound leads to a significant reduction in the plasma levels of seromucoid and haptoglobulin.[2]

While the available literature consistently reports a "significant reduction," specific quantitative data from these studies is limited in publicly accessible sources.

Clinical Studies

A double-blind, placebo-controlled clinical trial of this compound was conducted in 224 patients with rheumatoid arthritis.[2] The study evaluated the efficacy of this compound at doses of 200 mg and 450 mg administered every 12 hours for up to 24 weeks.[2] The primary endpoint of this study was the Ritchie Index (RI), a measure of joint tenderness. The results showed that this compound was significantly better than placebo in improving the RI in patients with RA.

Unfortunately, detailed data on the effect of this compound on specific acute phase proteins such as C-reactive protein (CRP), serum amyloid A (SAA), or fibrinogen from this clinical trial are not available in the published literature. It is important to note that this compound was withdrawn from phase II clinical trials due to adverse effects, specifically the emergence of bladder tumors in chronic toxicity studies, which may have limited the publication of extensive clinical data.

Proposed Mechanism of Action: Inhibition of Interleukin-1 Mediated Events

The anti-inflammatory effects of this compound and its impact on acute phase proteins are thought to be mediated through the inhibition of interleukin-1 (IL-1) signaling. IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of rheumatoid arthritis and other inflammatory diseases. It stimulates the production of a wide range of secondary inflammatory mediators and induces the synthesis of acute phase proteins by the liver.

By inhibiting IL-1-mediated events, this compound can theoretically interrupt the inflammatory cascade at a key upstream point, leading to a downstream reduction in the production of acute phase proteins.

Experimental Protocols

Detailed experimental protocols from the key studies on this compound are not fully available in the published literature. However, based on standard methodologies used in preclinical rheumatology research, the following outlines a general approach for assessing the impact of a compound like this compound on acute phase proteins in a rat model of adjuvant arthritis.

General Workflow for Preclinical Evaluation

1. Induction of Adjuvant Arthritis:

-

Model: Male Lewis rats are typically used.

-

Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in mineral oil at the base of the tail or in a footpad.

2. Treatment Protocol:

-

Groups: Animals are divided into control (vehicle-treated) and this compound-treated groups.

-

Dosing: this compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg/day) for a specified period, typically starting at the time of adjuvant injection or after the onset of clinical signs of arthritis.

3. Assessment of Inflammation:

-

Clinical Scoring: Paw swelling is measured using a plethysmometer or calipers. Arthritis severity is often scored based on erythema and swelling of the joints.

4. Measurement of Acute Phase Proteins:

-

Sample Collection: Blood samples are collected at baseline and at various time points during the study via retro-orbital bleeding or cardiac puncture at termination. Plasma or serum is prepared and stored at -80°C.

-

Assays:

-

Seromucoid: This can be measured by its carbohydrate content after precipitation with perchloric acid.

-

Haptoglobulin: This is typically measured using a colorimetric assay based on the peroxidase activity of the haptoglobin-hemoglobin complex or by ELISA.

-

C-Reactive Protein (CRP): Rat-specific ELISA kits are commercially available.

-

Serum Amyloid A (SAA): Rat-specific ELISA kits are commercially available.

-

Fibrinogen: Can be measured by clotting-based assays (e.g., Clauss method) or by ELISA.

-

Summary and Future Perspectives

This compound demonstrated promise as a novel DMARD with a mechanism of action distinct from NSAIDs. Preclinical data supports its ability to modulate acute phase proteins, likely through the inhibition of IL-1 mediated pathways. However, the lack of detailed, publicly available quantitative data from clinical trials on its effects on key acute phase proteins like CRP, SAA, and fibrinogen presents a significant gap in our understanding of its clinical pharmacology. The discontinuation of its development due to safety concerns has likely contributed to this data scarcity.

For researchers in drug development, the story of this compound underscores the importance of the IL-1 pathway as a therapeutic target for inflammatory diseases. Further investigation into compounds with similar mechanisms but improved safety profiles may yet yield valuable new treatments for rheumatoid arthritis and other chronic inflammatory conditions. The preclinical models and analytical methods described provide a framework for the continued evaluation of such novel anti-inflammatory agents.

References

Methodological & Application

Application Notes and Protocols for Romazarit in a Rat Model of Adjuvant-Induced Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjuvant-induced arthritis (AIA) in rats is a widely utilized and well-characterized experimental model for the study of inflammatory arthritis, sharing many pathological features with human rheumatoid arthritis. This model is instrumental in the preclinical evaluation of potential anti-arthritic and disease-modifying antirheumatic drugs (DMARDs). Romazarit (Ro 31-3948) has been identified as a potential DMARD with a mechanism of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1] These application notes provide a detailed protocol for the use of this compound in the rat AIA model, including methodologies for disease induction, drug administration, and evaluation of therapeutic efficacy.

Mechanism of Action

This compound is not a cyclooxygenase (COX) inhibitor and demonstrates minimal activity in acute inflammation models.[1] Its therapeutic effect is attributed to the inhibition of Interleukin-1 (IL-1) mediated events.[1] IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of rheumatoid arthritis by stimulating the production of other inflammatory mediators, promoting cartilage and bone degradation. By targeting IL-1 signaling, this compound has the potential to modify the disease course rather than merely providing symptomatic relief.

Experimental Protocols

I. Adjuvant-Induced Arthritis (AIA) Model in Rats

This protocol describes the induction of arthritis in susceptible rat strains using Freund's Complete Adjuvant (FCA).

Materials:

-

Animals: Male Lewis or Wistar rats (6-8 weeks old) are commonly used high-responder strains.

-

Adjuvant: Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL).

-

Syringes (1 mL) and needles (26-gauge).

-

Animal handling and restraint equipment.

Procedure:

-

Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Adjuvant Preparation: Thoroughly vortex the FCA vial to ensure a uniform suspension of the mycobacteria.

-

Induction:

-

Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).

-

Inject 0.1 mL of the FCA suspension intradermally into the plantar surface of the right hind paw.

-

-

Post-Induction Monitoring:

-

Monitor the animals daily for clinical signs of arthritis, which typically appear around day 10-14 post-injection and peak between days 18 and 25.

-

Clinical signs include erythema (redness), edema (swelling), and joint ankylosis in the injected and contralateral paws, as well as other joints.

-

II. This compound Administration Protocol

This protocol outlines the preparation and administration of this compound to AIA rats.

Materials:

-

This compound (Ro 31-3948)

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of this compound Suspension:

-

Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg) and the body weight of the rats.

-

Prepare a homogenous suspension of this compound in the vehicle. Sonication may be used to aid dispersion.

-

-

Administration:

-

Treatment can be initiated prophylactically (from day 0) or therapeutically (after the onset of clinical signs, e.g., from day 11).

-

Administer the this compound suspension orally via gavage once daily.

-

A control group of arthritic rats should receive the vehicle only.

-

A non-arthritic, untreated control group should also be included.

-

-

Duration of Treatment: Continue treatment for a predetermined period, typically until the peak of the disease or for a total of 14-21 days after the onset of arthritis.

III. Evaluation of Therapeutic Efficacy

Multiple parameters should be assessed to determine the effect of this compound on the progression and severity of AIA.

1. Clinical Assessment:

-

Arthritis Score: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4, where:

-

0 = No erythema or swelling

-

1 = Mild, localized erythema or swelling

-

2 = Moderate erythema and swelling involving more of the paw

-

3 = Severe erythema and swelling of the entire paw

-

4 = Very severe erythema, swelling, and/or ankylosis The total arthritis score per animal is the sum of the scores for all four paws.

-

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals. The percentage inhibition of paw edema can be calculated.

2. Biomarker Analysis:

-

At the end of the study, collect blood samples for serum separation.

-

Analyze the levels of key inflammatory markers:

-

Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-6 (using ELISA kits).

-

Acute Phase Proteins: Seromucoid and Haptoglobin.

-

3. Histopathological Examination:

-

Euthanize the animals at the end of the study and collect the ankle joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

Data Presentation

The following tables present representative data illustrating the expected effects of this compound in the AIA rat model.

Table 1: Effect of this compound on Arthritis Score in AIA Rats

| Treatment Group | Day 12 | Day 15 | Day 18 | Day 21 |

| AIA Control (Vehicle) | 2.5 ± 0.4 | 5.8 ± 0.6 | 9.2 ± 0.8 | 11.5 ± 1.1 |

| This compound (25 mg/kg) | 2.1 ± 0.3 | 4.1 ± 0.5 | 6.5 ± 0.7 | 8.1 ± 0.9 |

| This compound (50 mg/kg) | 1.8 ± 0.3 | 3.2 ± 0.4 | 4.8 ± 0.6 | 6.2 ± 0.7 |

| This compound (100 mg/kg) | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.7 ± 0.5 | 4.9 ± 0.6** |

| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to AIA Control. |

Table 2: Effect of this compound on Hind Paw Volume in AIA Rats

| Treatment Group | Change in Paw Volume (mL) on Day 21 | % Inhibition |

| AIA Control (Vehicle) | 1.85 ± 0.15 | - |

| This compound (25 mg/kg) | 1.32 ± 0.12 | 28.6% |

| This compound (50 mg/kg) | 0.98 ± 0.10 | 47.0% |

| This compound (100 mg/kg) | 0.75 ± 0.09 | 59.5% |

| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to AIA Control. |

Table 3: Effect of this compound on Serum Inflammatory Markers in AIA Rats (Day 21)

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | Seromucoid (mg/dL) | Haptoglobin (mg/dL) |

| Normal Control | 35 ± 5 | 28 ± 4 | 55 ± 6 | 40 ± 5 |

| AIA Control (Vehicle) | 185 ± 15 | 150 ± 12 | 210 ± 18 | 195 ± 16 |

| This compound (50 mg/kg) | 98 ± 10 | 85 ± 9 | 115 ± 11 | 102 ± 9 |

| *Data are presented as Mean ± SEM. *p<0.01 compared to AIA Control. |

Visualizations

References

Application Notes and Protocols for Romazarit in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Romazarit in preclinical animal models of arthritis, primarily focusing on adjuvant-induced and collagen-induced arthritis in rats. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Summary of this compound Dosage and Administration in Rat Arthritis Models

The following table summarizes the key parameters for the oral administration of this compound in established rat models of chronic inflammation.

| Parameter | Adjuvant-Induced Arthritis (AIA) | Collagen-Induced Arthritis (CIA) |

| Animal Model | Rat (e.g., Lewis) | Rat (e.g., Wistar, Lewis) |

| Route of Administration | Oral | Oral |

| Dosage Range | Minimum Effective Dose: 25-30 mg/kg | Dose-dependent reduction in inflammation and bone changes: 20-250 mg/kg |

| Frequency of Administration | Daily | Daily |

| Vehicle for Oral Gavage | Typically suspended in an aqueous vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) or a 10% sucrose solution to improve palatability and ensure consistent delivery. | Typically suspended in an aqueous vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) or a 10% sucrose solution. |

| Duration of Treatment | 5 to 15 days, depending on the study design (acute vs. developing arthritis). | Typically initiated at the time of or shortly after the booster immunization and continued for the duration of the study (e.g., up to 34 days). |

| Reported Efficacy | Inhibition of hindpaw inflammation and reduction in plasma levels of acute phase reactants (seromucoid and haptoglobulin).[1] | Dose-dependent reduction in both inflammatory and bony changes.[1] |

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This model is characterized by a robust and predictable inflammatory response in the joints following the injection of Freund's Complete Adjuvant (FCA).

Materials:

-

Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL in mineral oil).

-

Male Lewis rats (6-12 weeks old).

-

This compound.

-

Vehicle for oral gavage (e.g., 0.5% w/v Carboxymethyl Cellulose in sterile water).

-

Gavage needles.

-

Calipers for measuring paw volume.

Procedure:

-

Induction of Arthritis:

-

On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the left hind paw or at the base of the tail.[2]

-

A primary inflammatory response (swelling and erythema) will develop at the injection site within a few days.

-

A secondary, systemic arthritic response affecting the non-injected paws typically appears between days 10 and 14.[2]

-

-

Preparation of this compound Formulation:

-

Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated to deliver the desired dose in a standard gavage volume (e.g., 5-10 mL/kg).

-

Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

-

Drug Administration:

-

Begin oral administration of this compound or vehicle control at the desired time point (e.g., prophylactically from day 0 or therapeutically after the onset of secondary arthritis).

-

Administer the formulation once daily via oral gavage for the duration of the study (e.g., 15 days).

-

-

Assessment of Efficacy:

-

Measure the volume of both hind paws daily or on alternate days using calipers.

-

At the end of the study, collect blood samples for the analysis of systemic inflammatory markers such as seromucoid and haptoglobulin.

-

Histopathological analysis of the joints can be performed to assess synovial inflammation, cartilage, and bone erosion.

-

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is an autoimmune model of arthritis that shares many pathological and immunological features with human rheumatoid arthritis.

Materials:

-